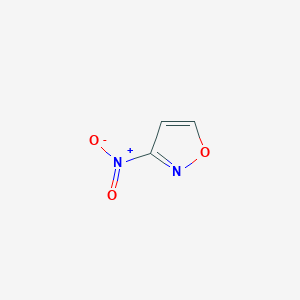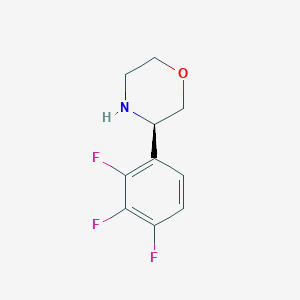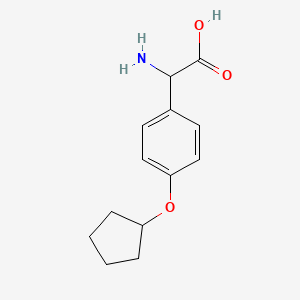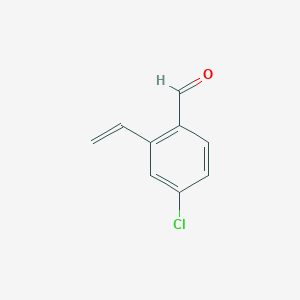
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound features a trifluorophenyl group attached to a propanol backbone, with an amino group at the first carbon position. The presence of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with biological systems . The amino group may participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar compounds to 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL include:
1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL: Differing in the position of fluorine atoms, which can affect reactivity and properties.
1-Amino-1-(2,3,6-trifluorophenyl)propan-2-OL: Another positional isomer with distinct chemical behavior.
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-one: Lacking the hydroxyl group, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and fluorine atom positions, which influence its chemical and biological activities.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3 |
InChI Key |
UIYJYPYCJUAJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=C(C=C1)F)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)





![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)







